3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Cyclization: Formation of the pyrazole ring through cyclization reactions.
Chlorination: Introduction of the chlorine atom onto the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)-2-chloropropanamide: Contains similar halogen substituents but differs in the core structure.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another pyrazole derivative with different substituents.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-5-chloro-1-methyl-1H-pyrazole is unique due to the specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7BrClFN2 |
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Molecular Weight |
289.53 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-5-chloro-1-methylpyrazole |
InChI |
InChI=1S/C10H7BrClFN2/c1-15-10(12)5-9(14-15)7-4-6(11)2-3-8(7)13/h2-5H,1H3 |
InChI Key |
POCFEDCUFWCDLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)Br)F)Cl |
Origin of Product |
United States |
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